(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate
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Overview
Description
Quinoline derivatives, such as “(5,7-Dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate”, are often used in research due to their diverse biological activities . They are typically not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can vary greatly. For example, “2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide” forms an eight-membered ring through an intramolecular N—H⋯N hydrogen bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, “5,7-Dibromoquinolin-8-yl 3-chlorobenzoate” has a molecular weight of 441.5 g/mol and a topological polar surface area of 39.2 Ų .
Scientific Research Applications
Chemoselective Synthesis and Antimicrobial Activity
A series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives were synthesized from 8-hydroxyquinoline, showing potent antibacterial and antifungal activities. This includes derivatives like 5-amino-7-bromoquinolin-8-yl biphenyl-4-sulfonate and 5-amino-7-bromoquinolin-8-yl 2-hydroxy-5-nitrobenzenesulfonate, demonstrating the potential of these compounds in antimicrobial applications (Krishna, 2018).
Antibacterial Agent Synthesis
The synthesis of a potent broad-spectrum antibacterial agent, effective against resistant organisms like MRSA, was reported. This involves derivatives of 2-sulfonylquinolone and isothiazoloquinolone, showcasing the relevance of these compounds in developing new antibacterial drugs (Hashimoto et al., 2007).
Novel Functionalized N-sulfonates Synthesis
The creation of novel functionalized N-sulfonates, containing quinolyl functional groups with potential biological activity, was achieved. This includes compounds like 3-(alkylquinolinium-1-yl)propane or butane-1-sulfonate, highlighting their potential in antimicrobial and antifungal applications (Fadda et al., 2016).
Molecular Fluorescent pH-Probes
Research on 5,7-pi-extended 8-benzyloxyquinolines as fluorescent pH-probes in nonaqueous solutions has been conducted. These probes show a pronounced red shift in emission upon protonation, making them suitable for pH sensing applications (Kappaun et al., 2006).
Enzyme Catalyzed Polymerization Studies
Horseradish peroxidase catalyzed polymerization of 8-hydroxyquinoline-5-sulfonate (HQS) has been investigated using NMR spectroscopy. The study revealed oxidative free radical coupling in the polymerization process, contributing to the understanding of enzyme-catalyzed polymerization mechanisms (Alva et al., 1997).
Mechanism of Action
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2NO5S/c19-13-9-14(20)18(17-12(13)2-1-7-21-17)26-27(23,24)11-4-5-15-10(8-11)3-6-16(22)25-15/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJPJZBDOAXMOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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